molecular formula C9H8Cl2O5S B8317701 4-Chloro-5-chlorosulfonyl-2-ethoxybenzoic acid

4-Chloro-5-chlorosulfonyl-2-ethoxybenzoic acid

Cat. No.: B8317701
M. Wt: 299.13 g/mol
InChI Key: ZZXGWJJFOWFLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-chlorosulfonyl-2-ethoxybenzoic acid is a useful research compound. Its molecular formula is C9H8Cl2O5S and its molecular weight is 299.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8Cl2O5S

Molecular Weight

299.13 g/mol

IUPAC Name

4-chloro-5-chlorosulfonyl-2-ethoxybenzoic acid

InChI

InChI=1S/C9H8Cl2O5S/c1-2-16-7-4-6(10)8(17(11,14)15)3-5(7)9(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI Key

ZZXGWJJFOWFLLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-2-ethoxybenzoic acid (9.4 g, 47 mmol) was added in several portions to cold chlorosulfonic acid (55 mL, Aldrich) stirring at 0-10° C., and the resulting solution was heated at ˜60° C. for 2 h. The resulting dark solution was poured into ice (800 g), and then 500 mL of dichloromethane was added. After stirring for 15 min, the layers were separated and the aqueous layer was extracted with 200 mL of dichloromethane. The organic layers were washed in turn with brine, combined, dried over magnesium sulfate, filtered, and concentrated at room temperature. Crystallization from ether/hexane gave 3.4 g of 4-chloro-5-chlorosulfonyl-2-ethoxybenzoic acid.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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